Cyclohexanecarboxylic anhydride Cyclohexanecarboxylic anhydride
Brand Name: Vulcanchem
CAS No.: 22651-87-2
VCID: VC2409231
InChI: InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2
SMILES: C1CCC(CC1)C(=O)OC(=O)C2CCCCC2
Molecular Formula: C14H22O3
Molecular Weight: 238.32 g/mol

Cyclohexanecarboxylic anhydride

CAS No.: 22651-87-2

Cat. No.: VC2409231

Molecular Formula: C14H22O3

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanecarboxylic anhydride - 22651-87-2

Specification

CAS No. 22651-87-2
Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
IUPAC Name cyclohexanecarbonyl cyclohexanecarboxylate
Standard InChI InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2
Standard InChI Key JOHUAELJNSBTGS-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)OC(=O)C2CCCCC2
Canonical SMILES C1CCC(CC1)C(=O)OC(=O)C2CCCCC2

Introduction

Physical and Chemical Properties

Structural Information and Identifiers

Cyclohexanecarboxylic anhydride possesses specific structural parameters and chemical identifiers that are essential for its characterization and utilization in research and industrial applications.

PropertyValue
Chemical FormulaC₁₄H₂₂O₃
Molecular Weight238.3227 g/mol
CAS Registry Number22651-87-2
IUPAC Standard InChIInChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12
IUPAC Standard InChIKeyJOHUAELJNSBTGS-UHFFFAOYSA-N
SMILES NotationO=C(OC(=O)C1CCCCC1)C2CCCCC2

The molecular structure features the anhydride functional group (-CO-O-CO-) that bridges two cyclohexane rings, creating a symmetric arrangement that influences its reactivity profile .

Physical Properties

The physical characteristics of cyclohexanecarboxylic anhydride influence its handling, storage, and application in various chemical processes.

Physical PropertyDescription
Physical StateLiquid at room temperature
AppearanceColorless to pale yellow
OdorDistinctive
SolubilityModerate solubility in organic solvents
Boiling PointRelatively low (specific value not provided in available literature)

The moderate solubility in organic solvents enhances its utility in various reaction media, while its liquid state facilitates handling in laboratory and industrial settings .

Chemical Reactivity

Cyclohexanecarboxylic anhydride exhibits significant reactivity, particularly in reactions involving the anhydride functional group. Its primary reaction pathway involves hydrolysis to regenerate the corresponding carboxylic acid .

The compound participates in numerous chemical transformations including:

  • Hydrolysis reactions producing cyclohexanecarboxylic acid

  • Alcoholysis reactions forming esters

  • Aminolysis reactions yielding amides

  • Acylation reactions with various nucleophiles

These reactive properties make cyclohexanecarboxylic anhydride a valuable reagent in organic synthesis, particularly for introducing the cyclohexanecarbonyl moiety into target molecules.

Synthesis Methods

General Synthetic Approaches

The synthesis of carboxylic anhydrides, including cyclohexanecarboxylic anhydride, can be achieved through various methodologies. Recent advancements have focused on developing efficient, high-yielding processes under mild reaction conditions.

Triphenylphosphine Oxide-Catalyzed Synthesis

A highly efficient synthetic approach involves using triphenylphosphine oxide (TPPO) as a catalyst in combination with oxalyl chloride. This method enables the quick synthesis of symmetric carboxylic anhydrides under mild and neutral conditions with high yields .

The general protocol involves:

  • Mixing TPPO with oxalyl chloride in acetonitrile under nitrogen atmosphere

  • Addition of the carboxylic acid (cyclohexanecarboxylic acid) with triethylamine

  • Reaction at room temperature for a designated period

  • Isolation and purification of the anhydride product

Reaction Optimization Parameters

Research has identified optimal conditions for anhydride synthesis using the TPPO/oxalyl chloride system. The table below summarizes key reaction parameters that influence yield:

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrile (CH₃CN)Highest yields compared to other solvents
Temperature30°C (room temperature)Higher temperatures may reduce yield
Reaction Time1-5 hours (depending on substrate)Extended time may not improve yield
TPPO:Oxalyl Chloride Ratio1:1.3Reduced TPPO loading decreases yield
AtmosphereNitrogenProtects reactive intermediates

The selection of acetonitrile as the reaction solvent is particularly important, as studies have shown superior results compared to alternatives such as dichloromethane, toluene, or chloroform .

Reaction Mechanism

The mechanism of anhydride formation using the TPPO/oxalyl chloride system has been elucidated through ³¹P NMR spectroscopic studies. The process involves several key intermediates:

  • Formation of triphenylchlorophosphine intermediate (detected at 63.19 ppm in ³¹P NMR)

  • Generation of acylphosphonate intermediate (detected at 43.62 ppm)

  • Recovery of the TPPO catalyst and production of the anhydride product

This mechanistic understanding provides valuable insights for further optimization of the synthetic process.

Applications in Chemical Research and Industry

Role in Organic Synthesis

Cyclohexanecarboxylic anhydride serves as an important reagent in various organic synthesis pathways:

  • As an acylating agent in the preparation of esters and amides

  • In the synthesis of complex organic molecules containing the cyclohexanecarbonyl group

  • As a reactive intermediate in multi-step synthesis procedures

Its controlled reactivity makes it particularly valuable when selective acylation is required in the presence of multiple functional groups.

Polymer Chemistry Applications

One of the primary industrial applications of cyclohexanecarboxylic anhydride is in polymer chemistry, where it serves as a precursor for various polymeric materials . The compound can participate in:

  • Polyesterification reactions with diols

  • Polyamide formation with diamines

  • Copolymerization processes to create materials with specific properties

The cyclohexane rings in the structure contribute to the physical properties of the resulting polymers, often enhancing flexibility, thermal stability, and hydrophobicity .

Hazard CategoryDescriptionPrecautionary Measures
Skin ContactPotentially irritatingWear protective gloves
RespiratoryMay cause irritation if inhaledUse in well-ventilated areas
Eye ContactPotential irritantEye protection required
IngestionHarmfulAvoid mouth pipetting; practice good laboratory hygiene

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